molecular formula C3HCl2NS B1313550 2,4-Dichlorothiazole CAS No. 4175-76-2

2,4-Dichlorothiazole

Cat. No. B1313550
CAS RN: 4175-76-2
M. Wt: 154.02 g/mol
InChI Key: ICETWLGKJXCIDX-UHFFFAOYSA-N
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Description

2,4-Dichlorothiazole is a chemical compound with the molecular formula C3HCl2NS . It has an average mass of 154.018 Da and a monoisotopic mass of 152.920670 Da .


Molecular Structure Analysis

The molecular structure of 2,4-Dichlorothiazole consists of 3 carbon atoms, 2 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 sulfur atom . It has a solid physical state at 20 degrees Celsius .


Physical And Chemical Properties Analysis

2,4-Dichlorothiazole has a density of 1.6±0.1 g/cm3, a boiling point of 226.9±32.0 °C at 760 mmHg, and a melting point of 44 °C . It has a molar refractivity of 32.5±0.3 cm3 . It also has a polar surface area of 41 Å2 and a polarizability of 12.9±0.5 10-24 cm3 .

Scientific Research Applications

Environmental Fate and Toxicity

  • The herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), chemically related to 2,4-Dichlorothiazole, has been extensively studied for its environmental fate and toxicity. Research indicates that 2,4-D is one of the most widely distributed pollutants in the environment, with significant concerns regarding its lethal effects on non-target organisms (Islam et al., 2017). The compound's presence in low concentrations in surface water, especially in regions with high agricultural activity, suggests the need for localized mitigation strategies to prevent environmental contamination.

Ecotoxicological Effects

  • The ecotoxicological effects of 2,4-D on aquatic life, plants, and human health have been critically evaluated, revealing its broad spectrum of toxicity. The chemical's persistence in soil, air, and surface water raises concerns about its impact on various species across different trophic levels. This review underscores the importance of understanding 2,4-D's fate in the environment and its potential hazardous effects, highlighting the necessity for further research on its low-level exposure impacts (Marcato et al., 2017).

Biodegradation and Microbial Interaction

  • Studies on 2,4-Dichlorophenoxyacetic acid (2,4-D) have also emphasized the role of microorganisms in degrading this herbicide, shedding light on the potential for bioremediation strategies to mitigate environmental pollution. The review on herbicides based on 2,4-D highlights the significance of microbial degradation in preventing environmental and health hazards posed by indiscriminate pesticide use (Magnoli et al., 2020).

Pharmacological Activities of Related Compounds

  • Beyond its environmental implications, research into benzothiazole derivatives, which share a structural similarity with 2,4-Dichlorothiazole, has revealed a range of pharmacological activities. These compounds exhibit antimicrobial, anti-inflammatory, antidiabetic, and antitumor properties, underscoring the therapeutic potential of benzothiazole-based molecules in medicinal chemistry (Keri et al., 2015).

Safety And Hazards

2,4-Dichlorothiazole is considered hazardous. It can cause skin irritation and serious eye irritation . It is advised to wear protective gloves, eye protection, and face protection when handling this chemical . In case of skin contact, it is recommended to wash with plenty of soap and water . If swallowed or inhaled, medical advice should be sought immediately .

Future Directions

A research paper suggests that 2,4-disubstituted arylthiazole derivatives present a notable pharmacological profile, which merits further investigation in terms of activity and toxicity . This suggests that 2,4-Dichlorothiazole and its derivatives could have potential applications in the field of medicinal chemistry .

properties

IUPAC Name

2,4-dichloro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl2NS/c4-2-1-7-3(5)6-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICETWLGKJXCIDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40490880
Record name 2,4-Dichloro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40490880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichlorothiazole

CAS RN

4175-76-2
Record name 2,4-Dichlorothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4175-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40490880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichlorothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
N Debski, W Hanefeld… - Journal of heterocyclic …, 1997 - Wiley Online Library
An improved method for the reaction of 2,4‐dichlorothiazole‐5‐carbaldehyde (2) with secondary amines was established using potassium carbonate in acetonitrile at room temperature …
Number of citations: 14 onlinelibrary.wiley.com
S Athmani, MF Farhat, B Iddon - Journal of the Chemical Society …, 1992 - pubs.rsc.org
The aldehyde group of 2,4-dichlorothiazole-5-carbaldehyde was protected and the chlorine atom at position 2 was replaced by hydrogen and a methylthio group, via Cl → Li exchange, …
Number of citations: 41 pubs.rsc.org
O Bozdağ-Dündar, Ö Özgen, A Menteşe… - Bioorganic & medicinal …, 2007 - Elsevier
In this study, a series of thiazolyl thiazolidine-2,4-dione derivatives (Va–f and VIa–f) were synthesized and evaluated for their antibacterial and antifungal activities against …
Number of citations: 169 www.sciencedirect.com
MC Ünlüsoy, OB Dündar, N Altanlar… - Turkish Journal of …, 2006 - journals.tubitak.gov.tr
A new series of thiazolyl thiazolidine-2, 4-dione (Va-f) were synthesized and their structures were elucidated by IR,^ 1H-NMR, mass spectra and elementary analysis. The synthesized …
Number of citations: 35 journals.tubitak.gov.tr
K Babu, I Singhvi, N Ravindra, R Bhandareh, A Shaik - 2020 - sciforum.net
Compounds containing thiazole and chalcone privileged scaffolds were reported to possess excellent antitubercular and anticancer activities. Considering the potential activities of …
Number of citations: 0 sciforum.net
A Cherepakha, VO Kovtunenko… - Journal of …, 2013 - Wiley Online Library
A set of synthetic procedures was developed to yield functionalized pyrido‐, pyrimido‐, and thiazo‐annulated thiadiazine‐1,1‐dioxides on a preparative scale. In all cases the …
Number of citations: 4 onlinelibrary.wiley.com
S Athmani, A Bruce, B Iddon - Journal of the Chemical Society, Perkin …, 1992 - pubs.rsc.org
2,4-Dichloro- and 2,4-dibromo-thiazole were deprotonated at position-5 with LiNPr2i in THF at –78 C and the resulting lithium compound was quenched with various reagents, to yield …
Number of citations: 24 pubs.rsc.org
G Bartoli, O Sciacovelli, M Bosco, L Forlani… - The Journal of …, 1975 - ACS Publications
In cases of 2, 4-dichloro-or 2, 5-dichlorothiazole, using more than 1 equiv of methoxide ion, halogen in position 4 or 5 can also be partially displaced. The displacement of the halogen …
Number of citations: 15 pubs.acs.org
G Angajala, V Aruna, R Subashini - Journal of Molecular Structure, 2020 - Elsevier
In the present investigation new series of quinoline substituted acridine analogues were synthesized through Knoevenagel condensation of acridine with various 2,4-dichlorothiazole-5-…
Number of citations: 8 www.sciencedirect.com
O Bozdağ-Dündar, T Çoban, M Ceylan-Ünlüsoy… - Medicinal chemistry …, 2009 - Springer
In this study, a series of 2,4-dichlorothiazolyl thiazolidine-2,4-dione (Ia-f) and 4-chloro-2-benzylsulfanylthiazolyl-thiazolidine-2,4-dione derivatives (IIa-f) were tested for their antioxidant …
Number of citations: 26 link.springer.com

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